molecular formula C24H24N4O2 B10818792 (4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile

(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10818792
M. Wt: 400.5 g/mol
InChI Key: VVVOFJZXKJKHTD-DEOSSOPVSA-N
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Description

(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Biological Activity

(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article explores the compound's biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula: C24H24N4O2. Its structure features a pyrano-pyrazole core, which is significant for its potential biological interactions.

Biological Activity Overview

Recent studies have focused on the compound's activity against various biological targets, particularly in cancer therapy and enzyme inhibition.

Antitumor Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit specific DNA polymerases, particularly DNA polymerase Theta (Polθ), which is crucial in DNA repair mechanisms. Inhibition of Polθ has been linked to synthetic lethality in BRCA-deficient tumors, making it a promising target for cancer treatment .
  • In Vitro Studies : In vitro assays have demonstrated that (4R)-6-azanyl derivatives exhibit significant antiproliferative effects on cancer cell lines, particularly those with compromised DNA repair pathways. These findings suggest that the compound may enhance the efficacy of existing chemotherapeutic agents by targeting DNA repair mechanisms .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor of various enzymes involved in metabolic processes. For instance, its hydroxymethyl and carbonitrile groups may facilitate interactions with active sites of target enzymes.

Data Table: Summary of Biological Activities

Biological Activity Target Effect Reference
Antitumor ActivityDNA Polymerase Theta (Polθ)Inhibition; antiproliferative
Enzyme InhibitionVarious metabolic enzymesPotential inhibition

Case Studies

Several case studies have highlighted the potential applications of (4R)-6-azanyl derivatives in drug development.

  • Case Study 1 : A study reported the synthesis and evaluation of several derivatives based on the pyrano-pyrazole scaffold, revealing that modifications at specific positions significantly enhanced their antiproliferative properties against BRCA-deficient cell lines .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of these compounds, indicating favorable profiles that support further development for clinical applications .

Properties

IUPAC Name

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.